4-Hydroxy-2-butanone
Overview
Description
Mechanism of Action
Mode of Action
4-Hydroxy-2-butanone interacts with its target by keeping the TGFBR1 in an inactive conformation, thereby preventing TGF-beta receptor activation in the absence of ligand . This interaction results in changes in the downstream signaling pathways regulated by the TGF-beta receptor.
Biochemical Pathways
It is known that the compound’s interaction with the tgf-beta receptor can influence various cellular processes, including cell growth, proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the TGF-beta receptor. By keeping this receptor in an inactive state, this compound can potentially influence a variety of cellular processes, leading to changes in cell behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is expected to rapidly volatilize from surface water and moist or dry soils to the atmosphere . In soil, this compound is expected to display high mobility, and has the potential to leach into groundwater . These environmental factors can affect the distribution and availability of the compound, thereby influencing its action.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-butanone plays a significant role in biochemical reactions. It is involved in the synthesis of an important pharmaceutical intermediate via an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase (GlyDH) and NAD±regenerating NADH oxidase (nox) . Both enzymes interact with this compound, leading to its transformation .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the yield of this compound was found to be almost twice that of the free enzyme system after a 12-hour reaction . This indicates that this compound has a certain degree of stability and may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as NAD±dependent glycerol dehydrogenase (GlyDH) and NAD±regenerating NADH oxidase (nox), which are crucial for its transformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst.
Biocatalysis: Another method employs nicotinamide cofactor-dependent oxidoreductases for the bioproduction of 4-Hydroxy-2-butanone.
Industrial Production Methods
Industrial production often utilizes the chemical synthesis route due to its scalability and cost-effectiveness. The process involves the controlled oxidation of 1,3-butanediol, ensuring high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, anatase titanium dioxide catalyst.
Reduction: NADH-dependent enzymes, isopropyl alcohol as a co-substrate.
Major Products
3-Buten-2-one: Formed through dehydration.
1,3-Butanediol: Produced via reduction.
Scientific Research Applications
4-Hydroxy-2-butanone has diverse applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-2-butanone can be compared with other beta-hydroxy ketones such as:
3-Hydroxy-2-butanone: Similar in structure but differs in the position of the hydroxyl group.
5-Hydroxy-2-pentanone: Has an additional carbon in the chain, leading to different chemical properties.
Hydroxyacetone: A simpler molecule with only three carbon atoms.
Uniqueness
This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields, from pharmaceuticals to industrial chemistry .
Properties
IUPAC Name |
4-hydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQXDHWDCMMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060442 | |
Record name | 2-Butanone, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Butanone, 4-hydroxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxy-2-butanone | |
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Vapor Pressure |
0.85 [mmHg] | |
Record name | 4-Hydroxy-2-butanone | |
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CAS No. |
590-90-9, 68648-26-0 | |
Record name | 4-Hydroxy-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxy-2-butanone | |
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Record name | Ketones, C4-6, beta-hydroxy | |
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Record name | 4-hydroxybutan-2-one | |
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Record name | 4-Hydroxy-2-butanone | |
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Record name | 2-Butanone, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Butanone, 4-hydroxy- | |
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Record name | 4-hydroxybutan-2-one | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.813 | |
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Record name | 4-HYDROXY-2-BUTANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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